3-Thiophenethiol, 2,5-dimethyl-

Description

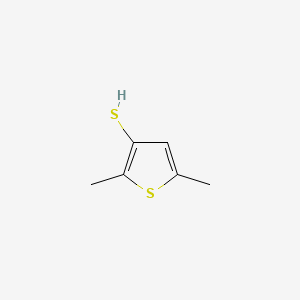

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylthiophene-3-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c1-4-3-6(7)5(2)8-4/h3,7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQIJELLQWWAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183993 | |

| Record name | 3-Thiophenethiol, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29874-05-3 | |

| Record name | 3-Thiophenethiol, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029874053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenethiol, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 3 Thiophenethiol, 2,5 Dimethyl

Strategies Involving Direct Metalation and Sulfurization

Direct metalation followed by quenching with an electrophilic sulfur source is a prominent strategy for introducing a thiol group onto the thiophene (B33073) ring.

A common and effective method for the synthesis of thiophenethiols involves the use of alkyl-lithium reagents to deprotonate the thiophene ring, followed by the addition of elemental sulfur. While direct metalation of unsubstituted thiophene preferentially occurs at the 2-position, the synthesis of 3-thiophenethiols requires starting with a 3-halogenated thiophene. orgsyn.org For instance, 3-bromothiophene (B43185) can be treated with an alkyl-lithium reagent like n-butyllithium to form the 3-thienyllithium intermediate. orgsyn.org This intermediate is then quenched with powdered sulfur. orgsyn.org Subsequent acidic workup yields the desired 3-thiophenethiol. orgsyn.org In the context of 2,5-dimethyl-3-thiophenethiol, this would conceptually involve the lithiation of a 3-halo-2,5-dimethylthiophene derivative followed by sulfur quenching. The general principle is demonstrated by the synthesis of 2-thiophenethiol, where thiophene is reacted with n-butyllithium and then sulfur to yield the product in good yields (65-70%). orgsyn.org

A key consideration in this method is the reaction temperature. The lithiation step is typically carried out at low temperatures, such as between -30°C and -20°C, and then further lowered to -70°C before the addition of sulfur. orgsyn.org

Grignard reagents offer an alternative to organolithium compounds for the formation of a carbon-sulfur bond. The general approach involves reacting a suitable halo-thiophene with magnesium metal to form a thienylmagnesium halide (a Grignard reagent). google.com This organometallic intermediate is then reacted with elemental sulfur to produce a thiomagnesium halide, which upon hydrolysis, yields the corresponding thiophenethiol. google.com This method has been successfully applied to the synthesis of various thiophenols. orgsyn.org For example, 2-thienylmagnesium bromide can be sulfurized to produce 2-thiophenethiol. orgsyn.org

While effective, the use of Grignard reagents for the synthesis of hydroxythiophenols has been noted to give low yields even with protection of the hydroxyl group. google.com However, for non-hydroxylated thiophenethiols, it remains a viable synthetic route. The reaction of Grignard reagents with Bunte salts (S-alkyl, S-aryl, or S-vinyl thiosulfates) also provides a thiol-free method for synthesizing sulfides, which could be adapted for thiophenethiol synthesis. organic-chemistry.org

Emerging and Catalytic Methods in Thiophenethiol Synthesis

The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable methods.

Recent advancements in catalysis offer promising new routes to thiophene derivatives and, by extension, thiophenethiols. nih.gov Transition metal catalysts, particularly those based on nickel and palladium, have been instrumental in the synthesis of regioregular polythiophenes. rsc.org These methods often involve cross-coupling reactions and C-H functionalization, which could potentially be adapted for the synthesis of specific thiophenethiol isomers. rsc.org For example, nickel-catalyzed methodologies have become vital for creating regioregular 3-alkylthiophenes. rsc.org

Photocatalysis is also emerging as a powerful tool in organic synthesis. nih.gov For instance, a heterogeneous potassium poly(heptazine imide) photocatalyst has been used to produce sulfonyl chlorides from arenediazonium salts under mild, visible-light conditions. nih.gov This offers a sustainable alternative to traditional methods for preparing the sulfonyl chloride precursors needed for reduction-based thiophenethiol synthesis. nih.gov

Furthermore, organophosphorus-catalyzed reactions are being explored for the synthesis of thioethers from sulfonyl chlorides, demonstrating novel ways to form carbon-sulfur bonds. researchgate.net These emerging catalytic strategies hold the potential to provide more direct and environmentally friendly pathways to complex molecules like 2,5-dimethyl-3-thiophenethiol. youtube.com

Table of Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| 3-Thiophenethiol, 2,5-dimethyl- | |

| 2,5-dimethylthiophene (B1293386) | hmdb.ca |

| 3-bromothiophene | orgsyn.org |

| n-butyllithium | orgsyn.org |

| 2-thiophenethiol | orgsyn.org |

| 2-thienylmagnesium bromide | orgsyn.org |

| 2-thienylsulfonyl chloride | orgsyn.org |

| benzenesulfonyl chloride | orgsyn.orggoogle.com |

| 2,4-dinitrophenyl sulfide (B99878) | |

| S-alkyl thiosulfate | organic-chemistry.org |

| S-aryl thiosulfate | organic-chemistry.org |

| S-vinyl thiosulfate | organic-chemistry.org |

| potassium poly(heptazine imide) | nih.gov |

Reaction Chemistry and Functional Group Transformations of 3 Thiophenethiol, 2,5 Dimethyl

S-Alkylation and S-Acylation Reactions

The sulfur atom of the thiol group in 3-Thiophenethiol, 2,5-dimethyl- is a potent nucleophile, readily participating in S-alkylation and S-acylation reactions. These transformations are fundamental for the construction of more complex molecules containing the 2,5-dimethyl-3-thienylthio moiety.

Formation of Thioethers and Thioesters

Thioethers, also known as sulfides, are commonly synthesized through the reaction of a thiol with an alkyl halide. youtube.commasterorganicchemistry.com This reaction, analogous to the Williamson ether synthesis, typically proceeds via an SN2 mechanism, especially with primary and secondary alkyl halides. youtube.com The thiol is first deprotonated by a suitable base to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com A variety of bases can be employed, with common choices including sodium hydride (NaH) and potassium hydroxide (B78521) (KOH). youtube.commasterorganicchemistry.com

The synthesis of thioethers can be carried out under various conditions, including the use of green solvents like water. jmaterenvironsci.com For instance, the alkylation of thiols with alkyl halides can be achieved at room temperature in water using potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N) as the base. jmaterenvironsci.com

S-acylation of 3-Thiophenethiol, 2,5-dimethyl- leads to the formation of thioesters. This transformation is typically achieved by reacting the thiol with an acylating agent, such as an acyl chloride or an acid anhydride.

Table 1: Examples of S-Alkylation and S-Acylation Reactions

| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |

| 3-Thiophenethiol, 2,5-dimethyl- | Alkyl Halide (e.g., CH3I, CH3CH2Br) | Thioether | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, Water) |

| 3-Thiophenethiol, 2,5-dimethyl- | Acyl Chloride (e.g., CH3COCl) | Thioester | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) |

| 3-Thiophenethiol, 2,5-dimethyl- | Acid Anhydride (e.g., (CH3CO)2O) | Thioester | Catalyst (e.g., DMAP), Solvent (e.g., CH2Cl2) |

This table provides a general overview of reaction types. Specific conditions may vary depending on the substrates and desired products.

Regioselective Alkylation Strategies

While the thiol group is the primary site of alkylation, the thiophene (B33073) ring can also undergo reactions under certain conditions. However, achieving regioselective alkylation at the sulfur atom is generally straightforward due to the high nucleophilicity of the thiolate. By carefully selecting the reaction conditions, specifically the base and solvent, alkylation can be directed exclusively to the sulfur atom.

For instance, the use of a non-nucleophilic base and a polar aprotic solvent will favor the formation of the thiolate and subsequent S-alkylation, minimizing potential side reactions on the thiophene ring. The inherent reactivity of the thiol group often ensures high regioselectivity in these reactions.

Oxidative Transformations of the Thiol Moiety

The thiol group of 3-Thiophenethiol, 2,5-dimethyl- is susceptible to oxidation, leading to the formation of various sulfur-containing functional groups. The extent of oxidation can be controlled by the choice of the oxidizing agent and reaction conditions.

Controlled Oxidation to Disulfides

Mild oxidizing agents can selectively convert thiols to disulfides. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol. This transformation is a common and important reaction of thiols. masterorganicchemistry.com The oxidation of thiols to disulfides can proceed through various mechanisms, including two-electron and one-electron pathways, depending on the oxidant used. nih.gov The formation of a disulfide bond is a key feature in the structure and function of many biologically active molecules. ontosight.ai

Table 2: Common Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Reaction Conditions |

| Iodine (I2) | Mild conditions |

| Hydrogen Peroxide (H2O2) | Can be controlled for disulfide formation |

| Oxygen (O2) | Often requires a catalyst |

| Dimethyl sulfoxide (B87167) (DMSO) | Used in some oxidation protocols |

This table lists common reagents; specific conditions will depend on the substrate.

Synthesis of Sulfoxides and Sulfones

Stronger oxidizing agents can further oxidize the sulfur atom of the thiol group, or more commonly, the sulfur atom of a thioether, to form sulfoxides and sulfones. masterorganicchemistry.com The oxidation of thioethers to sulfoxides and subsequently to sulfones is a stepwise process. masterorganicchemistry.com For example, treatment of a sulfide (B99878) with one equivalent of an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding sulfoxide. masterorganicchemistry.com Using an excess of the oxidizing agent can lead to the formation of the sulfone. masterorganicchemistry.com

The synthesis of sulfoxides and sulfones from 3-Thiophenethiol, 2,5-dimethyl- would typically involve a two-step process: first, S-alkylation to form a thioether, followed by oxidation. For example, 2,5-dimethyl-3-(phenylsulfonyl)thiophene has been synthesized, indicating the feasibility of forming a sulfone from a derivative of 2,5-dimethylthiophene (B1293386). sigmaaldrich.comsigmaaldrich.com

Electrophilic and Nucleophilic Reactions of the Thiophene Ring

The thiophene ring in 3-Thiophenethiol, 2,5-dimethyl- is an aromatic system, but its reactivity is influenced by the presence of the electron-donating methyl groups and the thiol (or thiolate) group. These substituents activate the ring towards electrophilic substitution. The positions ortho and para to the activating groups are generally favored. In the case of 3-Thiophenethiol, 2,5-dimethyl-, the 4-position is the most likely site for electrophilic attack.

Conversely, the thiophene ring can also participate in nucleophilic reactions, particularly when activated by electron-withdrawing groups or through the formation of organometallic intermediates. For instance, lithiation of thiophene derivatives using strong bases like butyllithium (B86547) can generate nucleophilic species that can then react with various electrophiles. illinois.edursc.org The regioselectivity of such metallation reactions can often be controlled by the choice of solvent and directing groups. rsc.org

Table 3: Potential Reactions of the Thiophene Ring

| Reaction Type | Reagents | Potential Product |

| Electrophilic Aromatic Substitution (e.g., Halogenation) | Br2, FeBr3 | 4-Bromo-3-thiophenethiol, 2,5-dimethyl- |

| Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation) | CH3COCl, AlCl3 | 3-Acetyl-2,5-dimethylthiophen-3-yl thiol |

| Nucleophilic Attack (via lithiation) | 1. n-BuLi 2. Electrophile (E+) | 4-E-3-thiophenethiol, 2,5-dimethyl- |

This table presents hypothetical reactions based on the general reactivity of substituted thiophenes. Experimental validation would be required.

Electrophilic Thiolation and Substitution

The thiol group of 2,5-dimethyl-3-thiophenethiol can act as a nucleophile, attacking various electrophiles. While specific studies on the electrophilic thiolation of this compound are not extensively detailed in the provided results, the general reactivity of thiols suggests it would readily react with electrophilic sulfur reagents. rsc.org This umpolung strategy is a common method for creating sulfur-sulfur bonds and other thio-functionalizations. rsc.org

Furthermore, the thiophene ring itself can undergo electrophilic substitution. The methyl groups at the 2- and 5-positions are activating and direct incoming electrophiles to the vacant 4-position.

Formation of C-S and C-C Bonds on the Thiophene Nucleus

The formation of new carbon-sulfur (C-S) and carbon-carbon (C-C) bonds on the thiophene core of 2,5-dimethyl-3-thiophenethiol is a key aspect of its synthetic utility.

C-S Bond Formation: The thiol group provides a direct route to C-S bond formation. For instance, the deprotonated thiol (thiolate) can act as a potent nucleophile in substitution reactions. This is exemplified by the reaction of thiophene-3-thiol (B1329469) with 2,2-diethoxyethylbromide, where the thiolate displaces the bromide to form a new C-S bond, a key step in the synthesis of thieno[3,2-b]thiophene (B52689). encyclopedia.pub While this example uses the parent thiophene-3-thiol, the principle applies to its 2,5-dimethyl derivative. The addition of thiols to unsaturated compounds, such as alkenes and alkynes, is another common method for C-S bond formation. thieme-connect.de

C-C Bond Formation: The formation of C-C bonds on the thiophene ring can be achieved through various methods, often involving organometallic intermediates. For example, the reaction of 2,5-dimethylthiophene with an iridium complex leads to C-H activation and subsequent C-C bond formation. csic.es This process can result in the coupling of two thiophene molecules or the introduction of other organic fragments. csic.es

Cyclization and Annulation Reactions to Form Fused Heterocycles

2,5-Dimethyl-3-thiophenethiol is a valuable precursor for the synthesis of more complex, fused heterocyclic systems, particularly those containing multiple thiophene rings.

Construction of Thienothiophene Systems

Thienothiophenes, which consist of two fused thiophene rings, are of significant interest for their applications in organic electronics. encyclopedia.pubresearchgate.net The substitution pattern of 2,5-dimethyl-3-thiophenethiol makes it a suitable starting material for the synthesis of specific thienothiophene isomers.

One established method for constructing a thieno[3,2-b]thiophene core involves the reaction of a 3-thiophenethiol derivative with a suitable dielectrophile. encyclopedia.pub For instance, the reaction of a thiolate with a molecule containing two leaving groups can lead to a double substitution and subsequent cyclization to form the fused ring system.

A general strategy for the synthesis of thieno[2,3-b]thiophenes involves the reaction of a 1,3-diketone with carbon disulfide and an alkylating agent containing electron-withdrawing groups. researchgate.net While this doesn't directly start from 2,5-dimethyl-3-thiophenethiol, it highlights a common approach to building the thienothiophene scaffold.

Other Condensed Ring Systems

Beyond thienothiophenes, the reactivity of 2,5-dimethyl-3-thiophenethiol can be harnessed to construct other fused heterocyclic systems. For example, lithiation of substituted bromothiophenes followed by reaction with various electrophiles allows for the synthesis of benzo[b]thiophenes. rsc.orgrsc.org By analogy, functionalization of the 4-position of 2,5-dimethyl-3-thiophenethiol and subsequent intramolecular cyclization could provide a route to thieno-fused systems.

The table below summarizes some of the key reactions and transformations involving 2,5-dimethyl-3-thiophenethiol and related compounds.

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |

| C-S Bond Formation | Thiophene-3-thiol, 2,2-diethoxyethylbromide | Base | Acetal precursor for thienothiophene | encyclopedia.pub |

| C-C Bond Formation | 2,5-Dimethylthiophene, TpMe2Ir(C2H4)2 | Heat | Iridium-thienyl complexes, coupled thiophenes | csic.es |

| Thieno[3,2-b]thiophene Synthesis | 3-Bromothiophene (B43185), Disulfide | n-BuLi, PSSA or P2O5 | Thieno[3,2-b]thiophene | encyclopedia.pub |

| Benzo[b]thiophene Synthesis | 3-Bromo-5-methylbenzo[b]thiophene | n-BuLi, CO2/DMF/(Me)2SO4 | Substituted benzo[b]thiophenes | rsc.org |

Table 1. Selected Reactions and Transformations

Spectroscopic Characterization and Structural Elucidation of 3 Thiophenethiol, 2,5 Dimethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For "3-Thiophenethiol, 2,5-dimethyl-", ¹H and ¹³C NMR are fundamental in mapping the carbon-hydrogen framework, while advanced techniques offer deeper insights into connectivity and spatial relationships.

The ¹H NMR spectrum of "3-Thiophenethiol, 2,5-dimethyl-" is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing thiol group attached to the thiophene (B33073) ring.

The expected signals are:

Thiol Proton (S-H): A broad singlet is anticipated for the thiol proton, typically appearing in the region of 3.0-4.0 ppm. The exact chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Thiophene Ring Proton (C4-H): A singlet is expected for the single proton on the thiophene ring at the C4 position. Its chemical shift would likely fall in the aromatic region, estimated to be around 6.5-7.0 ppm.

Methyl Protons (C2-CH₃ and C5-CH₃): Two distinct singlets are predicted for the two methyl groups. Due to the asymmetry introduced by the thiol group at the 3-position, the C2-methyl and C5-methyl protons are not chemically equivalent. They are expected to resonate in the range of 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Thiophenethiol, 2,5-dimethyl-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| S-H | 3.0 - 4.0 | Broad Singlet |

| C4-H | 6.5 - 7.0 | Singlet |

| C2-CH₃ | 2.2 - 2.5 | Singlet |

| C5-CH₃ | 2.2 - 2.5 | Singlet |

The predicted ¹³C NMR signals are:

Thiophene Ring Carbons (C2, C3, C4, C5): The four carbon atoms of the thiophene ring are expected to resonate in the aromatic region, typically between 120 and 140 ppm. The carbon atom bearing the thiol group (C3) is expected to be the most deshielded of the ring carbons.

Methyl Carbons (C2-CH₃ and C5-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, likely between 15 and 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Thiophenethiol, 2,5-dimethyl-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C2 | 130 - 140 |

| C3 | 135 - 145 |

| C4 | 120 - 130 |

| C5 | 125 - 135 |

| C2-CH₃ | 15 - 20 |

| C5-CH₃ | 15 - 20 |

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

COSY (¹H-¹H Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. In "3-Thiophenethiol, 2,5-dimethyl-", while there are no direct proton-proton couplings on the thiophene ring, long-range couplings might be observable between the ring proton (C4-H) and the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique would be crucial for confirming the connectivity of the molecule. For instance, correlations would be expected between the C4-H proton and the carbons C2, C3, and C5. Similarly, the methyl protons would show correlations to the adjacent ring carbons (C2 and C5) and the next-nearest carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

The IR spectrum of "3-Thiophenethiol, 2,5-dimethyl-" is expected to show characteristic absorption bands for the various functional groups present.

Key expected IR absorption bands include:

S-H Stretch: A weak to medium absorption band for the thiol S-H stretching vibration is expected in the range of 2550-2600 cm⁻¹. This is a highly characteristic peak for thiols.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups will appear just below 3000 cm⁻¹.

C=C Stretch (Thiophene Ring): Aromatic C=C stretching vibrations of the thiophene ring typically appear in the region of 1400-1600 cm⁻¹.

C-S Stretch: The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for 3-Thiophenethiol, 2,5-dimethyl-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Thiol | S-H Stretch | 2550 - 2600 | Weak to Medium |

| Thiophene Ring | C-H Stretch | > 3000 | Medium |

| Methyl Groups | C-H Stretch | < 3000 | Medium to Strong |

| Thiophene Ring | C=C Stretch | 1400 - 1600 | Medium |

| Thiophene Ring | C-S Stretch | 600 - 800 | Weak |

Raman spectroscopy, which is complementary to IR spectroscopy, is particularly sensitive to non-polar bonds and symmetric vibrations. For "3-Thiophenethiol, 2,5-dimethyl-", Raman spectroscopy would be useful for observing the vibrations of the thiophene ring and the sulfur-containing functional groups.

Key expected Raman signals include:

S-H Stretch: The S-H stretching vibration, while weak in the IR, can sometimes be observed in the Raman spectrum around 2550-2600 cm⁻¹.

C-S Stretch: The C-S stretching vibrations are often more prominent in the Raman spectrum than in the IR spectrum and are expected in the 600-800 cm⁻¹ region.

Ring Breathing Modes: The symmetric "breathing" vibration of the thiophene ring is a strong and characteristic Raman band, often appearing in the fingerprint region.

The combination of these spectroscopic methods provides a powerful arsenal (B13267) for the unequivocal identification and detailed structural analysis of "3-Thiophenethiol, 2,5-dimethyl-" and its derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and investigating the fragmentation pathways of organic molecules. For 3-Thiophenethiol, 2,5-dimethyl-, the molecular ion peak (M⁺) is the primary indicator of its molecular weight. The fragmentation patterns observed upon electron impact (EI) ionization provide valuable information about the molecule's structural stability and the nature of its substituent groups. chemguide.co.ukarkat-usa.org

The molecular ions generated are energetically unstable and can break down into smaller, charged fragments and uncharged radicals. The most stable ions will appear as the most intense peaks in the mass spectrum. chemguide.co.uk In substituted thiophenes, fragmentation is significantly influenced by the nature and position of the substituents on the ring. arkat-usa.org Studies on related compounds, such as N-[5,5-dimethyl-2(5H)-thienyliden]amines, show that fragmentation can involve bond ruptures and skeletal rearrangements. arkat-usa.org For alkyl-substituted thiophenes, common fragmentation involves the cleavage of bonds adjacent to the ring. chemguide.co.uklibretexts.org

Table 1: Predicted Molecular Ion Data for 3-Thiophenethiol, 2,5-dimethyl-

| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion (M⁺) |

| 3-Thiophenethiol, 2,5-dimethyl- | C₆H₈S₂ | 144.26 | 144 |

Note: The table provides the calculated monoisotopic mass.

Electronic Spectroscopy and Photoinduced Dynamics

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption spectroscopy and Time-Resolved Photoelectron Spectroscopy (TRPES), are powerful tools for probing the electronic structure and excited-state dynamics of molecules.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectra of thiophene derivatives are characterized by absorption bands in the ultraviolet region, typically arising from π-π* electronic transitions within the aromatic ring. nii.ac.jpresearchgate.net The position and intensity of these absorption bands are sensitive to the type and position of substituents on the thiophene ring. nii.ac.jpacs.org

Research indicates that a substituent at the 2-position of the thiophene ring engages in stronger conjugation with the ring compared to a substituent at the 3-position. nii.ac.jp For instance, the first absorption bands of 2-monosubstituted thiophenes show a linear relationship with those of corresponding monosubstituted benzenes, a relationship not observed for 3-monosubstituted thiophenes. nii.ac.jp In di- and tri-substituted thiophenes, the substituents affect the spectra in varied ways. nii.ac.jp For 3-Thiophenethiol, 2,5-dimethyl-, the presence of two methyl groups and a thiol group is expected to shift the absorption maxima (λmax) compared to unsubstituted thiophene, which has an absorption band around 235 mμ. nii.ac.jp

Table 2: UV-Vis Absorption Data for Selected Thiophene Derivatives

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| Thiophene | Hexane | 235 | π-π | nii.ac.jp |

| Polythiophene | Chloroform | 432 | π-π | researchgate.net |

| Polythiophene | Acetone | 560 | π-π* | researchgate.net |

Time-Resolved Photoelectron Spectroscopy (TRPES) on Related Systems

Time-resolved photoelectron spectroscopy (TRPES) provides detailed information about the ultrafast dynamic processes that occur after a molecule is excited by light. Studies on 2,5-dimethylthiophene (B1293386) (2,5-DMT), a structurally similar compound, offer significant insights into the likely photoinduced dynamics of 3-Thiophenethiol, 2,5-dimethyl-. acs.orgnih.gov

Investigations into the photoinduced dynamics of 2,5-DMT using TRPES have revealed complex relaxation pathways. acs.orgnih.govresearchgate.net When excited at 200 nm, the dynamics are described by a single exponential decay with a time constant of 120 ± 20 femtoseconds (fs). acs.orgnih.gov However, upon excitation at a longer wavelength of 255 nm, the dynamics fit a biexponential decay with two distinct time constants: a fast component of 115 ± 20 fs and a slower component of 15 ± 3 picoseconds (ps). acs.orgnih.gov

The fast decay component is attributed to a ring-opening channel, a process that is favored in 2,5-DMT compared to unsubstituted thiophene. This preference is due to a lower excited-state energy barrier along the ring-opening coordinate and an increased inertia that hinders the alternative ring-puckering relaxation channel. acs.orgnih.gov In contrast, for unsubstituted thiophene, excitation leads to a rapid depopulation of the initially excited state (within 25 ± 20 fs) followed by a split into two pathways: a ring-puckering channel with a lifetime of 80 ± 20 fs and a ring-opening channel with a much longer lifetime of 450 ± 50 fs. acs.orgnih.gov

Table 3: Photoinduced Decay Dynamics of 2,5-Dimethylthiophene (2,5-DMT) from TRPES

| Excitation Wavelength (nm) | Decay Model | Time Constant 1 | Time Constant 2 | Assigned Relaxation Channel | Reference |

| 200 | Mono-exponential | 120 ± 20 fs | - | Ring-Opening | acs.orgnih.gov |

| 255 | Bi-exponential | 115 ± 20 fs | 15 ± 3 ps | Ring-Opening and other processes | acs.orgnih.gov |

These findings suggest that the dimethyl substitution plays a crucial role in directing the relaxation dynamics of the thiophene ring following photoexcitation.

Computational and Theoretical Investigations of 3 Thiophenethiol, 2,5 Dimethyl

Quantum Chemical Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. aps.orgmdpi.com DFT methods calculate the electron density of a system to determine its energy and other properties. aps.org For molecules related to 3-Thiophenethiol, 2,5-dimethyl-, DFT has been successfully used to optimize molecular geometries, predict vibrational spectra, and analyze electronic properties. mdpi.comresearchgate.net

Studies on substituted thiophene (B33073) derivatives demonstrate that DFT calculations, often using a basis set like 6-311G(d,p), can accurately predict molecular structures and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap typically indicates higher chemical reactivity. mdpi.com For instance, in a study of 2-thiophene carboxylic acid thiourea (B124793) derivatives, the nature of the substituent was shown to significantly influence the HOMO-LUMO gap and, consequently, the molecule's predicted stability and reactivity. mdpi.com DFT is also employed to investigate reaction mechanisms, such as the desulfurization of thiophene on nickel surfaces, by calculating the energies of reactants, products, and transition states. rsc.org

Table 1: Predicted Electronic Properties of Thiophene Derivatives from DFT Studies (Note: This table is illustrative, based on typical findings for related thiophene compounds, as specific data for 3-Thiophenethiol, 2,5-dimethyl- is not available in the cited literature.)

| Property | Predicted Value/Trend | Significance |

| HOMO-LUMO Gap | Decreases with certain electron-donating or withdrawing substituents. mdpi.com | Indicates chemical reactivity and stability. mdpi.com |

| Ionization Potential | Calculable from HOMO energy. | Relates to the ease of removing an electron. |

| Electron Affinity | Calculable from LUMO energy. | Relates to the ability to accept an electron. |

| Bond Lengths & Angles | Calculated values show close agreement with experimental X-ray data. researchgate.net | Confirms the accuracy of the computational model. researchgate.net |

For higher accuracy, particularly in describing electron correlation, ab initio methods like Coupled Cluster (CC) are employed. wikipedia.org CC theory builds upon the Hartree-Fock method to construct highly accurate multi-electron wavefunctions. wikipedia.org Methods like CCSD (Coupled Cluster with Single and Double excitations) and the more refined CCSD(T), which includes a perturbative treatment of triple excitations, are considered gold standards for calculations on small to medium-sized molecules. wikipedia.orgaps.org

Research on the closely related 2,5-dimethylthiophene (B1293386) (2,5-DMT) has utilized ab initio coupled cluster calculations to investigate its photoinduced dynamics. researchgate.netnih.gov These high-level calculations are essential for accurately describing the potential energy surfaces of excited states, which govern the molecule's photochemical behavior. researchgate.netnih.gov For example, CC calculations revealed a lower excited-state barrier for a ring-opening pathway in 2,5-DMT compared to unsubstituted thiophene. researchgate.netnih.gov Furthermore, highly correlated, multireference methods such as MR-AQCC have been used to characterize the energies and geometries of didehydrothiophene diradicals, predicting singlet-triplet energy gaps and diradical character, which are crucial for understanding their electronic structure. nih.gov

Table 2: Summary of Coupled Cluster (CC) Investigations on Related Thiophene Compounds

| Compound | Method | Key Finding | Reference |

| 2,5-dimethylthiophene | Ab initio Coupled Cluster | Identified a lower excited-state barrier along the ring-opening coordinate compared to thiophene. | researchgate.netnih.gov |

| Didehydrothiophene Isomers | MR-AQCC/cc-pVTZ | Calculated singlet-triplet adiabatic gaps to be in the range of 15-25 kcal/mol. | nih.gov |

| Thiophene | Ab initio Coupled Cluster | Modeled the relaxation dynamics, identifying ring-puckering and ring-opening channels. | researchgate.netnih.gov |

Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This involves identifying stable intermediates, products, and, crucially, the high-energy transition states that connect them. By calculating the energy barriers associated with these transition states, researchers can predict reaction rates and elucidate mechanisms.

For thiophenic compounds, computational modeling has provided significant insights. DFT calculations on the hydrodesulfurization of thiophene on a Nickel catalyst showed that the direct desulfurization pathway, involving the cleavage of C-S bonds, proceeds readily. rsc.org The study also demonstrated that the subsequent hydrogenation of the resulting C4H4 species, rather than the initial C-S bond breaking, is the rate-determining step. rsc.org

In the context of photochemical reactions, time-resolved photoelectron spectroscopy combined with ab initio calculations on 2,5-dimethylthiophene has successfully modeled its ultrafast dynamics upon photoexcitation. researchgate.netnih.gov These studies show that after initial excitation, the molecule can follow different relaxation pathways, including a ring-opening channel, which is favored in 2,5-DMT due to a lower energy barrier on the excited-state potential energy surface. researchgate.netnih.gov Modeling these pathways is critical for understanding the photostability and photochemical applications of thiophene derivatives.

Tautomeric Equilibria and Energetic Landscape Analysis

Thiophenethiols, including 3-Thiophenethiol, 2,5-dimethyl-, can potentially exist in two tautomeric forms: the thiol form (containing an S-H group) and the thione form (containing a C=S group within a non-aromatic ring). The relative stability of these tautomers is dictated by a delicate energetic balance.

Computational methods are ideally suited to analyze these tautomeric equilibria. By calculating the ground-state energies of each tautomer and the energy barrier for the transition between them, the equilibrium constant and the rate of interconversion can be predicted. While specific studies on the tautomerism of 3-Thiophenethiol, 2,5-dimethyl- are not prominent in the searched literature, the principles are well-established. The analysis would involve:

Geometry optimization of both the thiol and thione forms using a reliable method like DFT or CCSD.

Calculation of their relative electronic energies, including zero-point vibrational energy corrections.

Locating the transition state structure for the proton transfer reaction that connects the two tautomers.

Calculation of the activation energy barrier for the tautomerization.

Studies on related heterocyclic systems show that the aromaticity of the thiol form often makes it the more stable tautomer, but this can be influenced by substituents and solvent effects. The energetic landscape analysis provides a complete picture of the relative stabilities and the feasibility of their interconversion.

Computational Simulations of Photophysical Properties and Dynamics

The interaction of molecules with light is fundamental to fields like organic electronics and photochemistry. Computational simulations can predict photophysical properties such as absorption and emission spectra and model the complex dynamics that occur after a molecule absorbs a photon.

For 2,5-dimethylthiophene, a close structural analog of the title compound, extensive studies combining time-resolved photoelectron spectroscopy with coupled cluster calculations have elucidated its excited-state dynamics. researchgate.netnih.gov Upon excitation with UV light, the molecule undergoes ultrafast relaxation. The dynamics were found to be dependent on the excitation wavelength. For example, excitation at 200 nm leads to dynamics described by a mono-exponential decay with a time constant of 120 ± 20 fs, which is assigned to a ring-opening channel. researchgate.netnih.gov In contrast, excitation at 255 nm results in a bi-exponential decay with time constants of 115 ± 20 fs and 15 ± 3 ps. researchgate.netnih.gov These computational and experimental studies show that methylation of the thiophene ring favors the ring-opening relaxation channel over other pathways like ring-puckering. researchgate.net

Table 3: Photophysical Dynamics of 2,5-Dimethylthiophene (2,5-DMT)

| Excitation Wavelength | Observed Decay | Time Constant(s) | Assigned Relaxation Channel | Reference |

| 200 nm | Mono-exponential | 120 ± 20 fs | Ring-opening | researchgate.netnih.gov |

| 255 nm | Bi-exponential | 115 ± 20 fs and 15 ± 3 ps | Ring-opening and other processes | researchgate.netnih.gov |

Chemical Formation Pathways of 3 Thiophenethiol, 2,5 Dimethyl in Complex Matrices

Thermal Degradation Processes of Thiamine (B1217682) and Related Sulfur-Containing Precursors

Thiamine, also known as vitamin B1, is a crucial nutrient and a significant precursor to various flavor compounds, particularly those containing sulfur. wikipedia.org During thermal processing of food, thiamine can undergo degradation, leading to the formation of a range of volatile and non-volatile products. researchgate.net While the complete degradation of thiamine can yield hydrogen sulfide (B99878), a significant portion of the sulfur from degraded thiamine is incorporated into other flavor-active compounds, including thiophene (B33073) derivatives. acs.org

Research on thiamine degradation in model systems has shown that while hydrogen sulfide is a notable product, its yield accounts for a maximum of about 40% of the theoretically available sulfur from the degraded thiamine. acs.org This suggests that the remaining sulfur is bound within other molecules. The thermal degradation of thiamine is known to produce intermediates that are instrumental in the formation of meaty flavors. researchgate.net Although direct evidence for the formation of 3-Thiophenethiol, 2,5-dimethyl- from thiamine degradation is not extensively documented, the generation of various thiophenes and related sulfur compounds from thiamine is well-established, suggesting it as a plausible, albeit complex, pathway.

Table 1: Sulfur-Containing Products from Thiamine Degradation

| Precursor | Condition | Key Sulfur-Containing Products | Reference |

|---|---|---|---|

| Thiamine | Heated in aqueous solution (pH 7) | Hydrogen sulfide, Thiophene derivatives | acs.org |

| Thiamine | Thermal degradation in food models | Thiazoles, Thiophenes, Furans | researchgate.net |

Formation Mechanisms within Maillard-Type Reaction Systems

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods. This complex cascade of reactions is a primary source of a vast array of heterocyclic compounds, including the thiophenes responsible for desirable savory notes.

Role of Cysteine and Other Amino Acid Precursors

The sulfur-containing amino acid cysteine is a critical precursor in the formation of many meat-like flavor compounds. nih.gov During the Maillard reaction, cysteine can degrade to release hydrogen sulfide, which can then react with other intermediates to form various sulfur-containing heterocycles. nih.gov Isotopic labeling studies have provided significant insights into the role of cysteine. For instance, in a model system of cysteine and ribose, it was demonstrated that all the carbon atoms of 3-thiophenethiol originated from cysteine, highlighting its central role as the backbone provider for this type of compound.

The reaction of cysteine with other Maillard reaction intermediates is also crucial. For example, the reaction between cysteine and 2,5-dimethyl-4-hydroxy-3(2H)-furanone, a key intermediate in the Maillard reaction, has been shown to produce 2,5-dimethyl-4-hydroxy-3(2H)-thiophenone, a close structural analog of 3-Thiophenethiol, 2,5-dimethyl-. This transformation involves the substitution of the furan (B31954) ring oxygen with sulfur from cysteine.

Influence of Sugars and Other Carbonyl Compounds

The type of sugar involved in the Maillard reaction significantly influences the profile of the flavor compounds formed. Pentoses, such as ribose and xylose, are generally more reactive and lead to higher yields of many sulfur-containing aroma compounds compared to hexoses like glucose.

Model studies have shown that the reaction of cysteine with xylose can lead to the formation of 2,5-dimethylthiophene (B1293386), among other flavor compounds. nih.gov The reaction conditions, particularly pH, also play a crucial role. Acidic conditions (lower pH) tend to favor the formation of thiols and sulfides, which contribute to meaty aromas, while alkaline conditions promote the formation of pyrazines, associated with roasted and nutty flavors. nih.gov

Table 2: Formation of Thiophenes in Maillard Reaction Model Systems

| Precursors | Key Thiophene Products Identified | Observations | Reference |

|---|---|---|---|

| Cysteine, Xylose, Glycine (B1666218) | 2,5-Dimethylthiophene, 3-Thiophenethiol | A moderate ratio of glycine to cysteine maximized the yield of meaty flavors. A new formation pathway for these thiophenes was proposed. | nih.gov |

| Cysteine, Ribose | 3-Thiophenethiol | Isotopic labeling showed all carbon atoms of 3-thiophenethiol originated from cysteine. | |

| Cysteine, 2,5-dimethyl-4-hydroxy-3(2H)-furanone | 2,5-dimethyl-4-hydroxy-3(2H)-thiophenone | Demonstrates the substitution of the furan ring oxygen with sulfur from cysteine. |

Elucidation of Precursor-Product Relationships

Understanding the precise precursor-product relationships is key to controlling and optimizing flavor formation in food processing. Isotopic labeling studies have been invaluable in tracing the origins of the atoms within the final flavor molecules.

As mentioned, studies using ¹³C-labeled sugars have confirmed that while the sugar provides the carbon backbone for many furan-based flavor compounds, the carbon skeleton of certain thiophenethiols can be derived entirely from cysteine. This indicates a complex interplay of degradation and recombination reactions.

The formation of 2,5-dimethylthiophene in a cysteine-xylose-glycine model system was elucidated through ¹³C-labeling, revealing a novel formation pathway. nih.gov This highlights that the interactions between different precursors can lead to unexpected reaction routes. While a definitive, quantitative pathway for the formation of 3-Thiophenethiol, 2,5-dimethyl- from specific precursors under defined conditions remains an area of active research, the evidence strongly points to the thermal degradation of thiamine and, more significantly, the Maillard reaction involving cysteine and various sugar degradation products as the primary routes for its generation in complex food systems. The interplay between these precursors and the reaction conditions ultimately dictates the final concentration and sensory impact of this important flavor compound.

Advanced Research Applications in Chemical Science and Technology

Utilization in Organic Electronics and Conjugated Polymer Design

The inherent electronic properties of the thiophene (B33073) ring make 2,5-dimethyl-3-thiophenethiol a compound of interest for organic electronics. ontosight.ai While direct applications are still under exploration, the broader class of poly(alkylthio)thiophenes (PATTs), to which the polymerized form of 2,5-dimethyl-3-thiophenethiol belongs, has shown significant promise. ntu.edu.tw

The introduction of a sulfur atom in the side chain of polythiophenes, as in poly[(3-alkylthio)thiophene]s, can enhance intermolecular interactions and influence the polymer's aggregation behavior, which is crucial for charge transport in electronic devices. ntu.edu.tw Researchers have synthesized various poly[(3-alkylthio)thiophene]s and investigated the effects of different alkylthio side chains on their properties. For instance, a study on poly[3-(decylthio)thiophene] (P3DTT) demonstrated the impact of the alkylthio substituent on the polymer's thin-film characteristics and performance in organic field-effect transistors (OFETs). ntu.edu.tw

The design of novel donor materials for organic solar cells is another area where thiophene derivatives shine. nih.govrsc.org Thiophene-based conjugated polymers are widely used due to their excellent charge transport properties and ability to be chemically modified to tune their electronic energy levels. nih.govnih.gov For example, the incorporation of fused thiophene rings, such as dithienothiophene, into dye sensitizers has been shown to improve the performance of dye-sensitized solar cells (DSSCs). mdpi.comnih.gov The rigid and planar structure of these fused systems facilitates intramolecular charge transfer, a key process in photovoltaic conversion. nih.govmdpi.com Although specific data on polymers derived solely from 2,5-dimethyl-3-thiophenethiol is not yet prevalent, the established success of structurally similar materials suggests its potential in creating new and efficient organic electronic materials.

Table 1: Comparison of Thiophene-Based Polymers in Organic Electronics

| Polymer/Dye | Application | Key Finding | Reference |

| Poly[(3-alkylthio)thiophene]s (P3ATTs) | Organic Field-Effect Transistors (OFETs) | Alkylthio side chains influence polymer aggregation and charge mobility. ntu.edu.tw | ntu.edu.tw |

| Dithienothiophene-based dyes | Dye-Sensitized Solar Cells (DSSCs) | Fused thiophene rings enhance intramolecular charge transfer and device efficiency. mdpi.comnih.gov | mdpi.comnih.gov |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | General Organic Electronics | Widely used as a transparent conductive material in various electronic devices. rsc.org | rsc.org |

Integration into Novel Materials Science Applications

In the realm of materials science, 2,5-dimethyl-3-thiophenethiol and its derivatives are being explored for the creation of functional materials with tunable properties. A notable application is in the development of photochromic materials, which can reversibly change their color upon exposure to light.

Research has demonstrated the synthesis of photochromic 2,3-bis(2,5-dimethyl-3-thienyl)-3-cyanoacrylates. These molecules undergo a photo-induced transformation, making them candidates for applications such as optical data storage and smart windows. rsc.org The photochromic behavior is attributed to the reversible isomerization of the molecule when irradiated with light of a specific wavelength.

Furthermore, thiophene-functionalized materials are being investigated as fluorescent probes for the detection of specific analytes. For example, silicon-containing materials functionalized with thiophene have been shown to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the material becomes more fluorescent in an aggregated state. This property has been harnessed to develop probes for detecting nitroaromatic explosives in aqueous solutions. nih.gov The thiol group in 2,5-dimethyl-3-thiophenethiol offers a convenient handle for anchoring the molecule onto various surfaces or integrating it into larger molecular architectures, opening up possibilities for the design of novel sensors and smart materials. ontosight.ai

Strategic Building Block in Complex Organic Synthesis

The reactivity of the thiophene ring and the thiol group makes 2,5-dimethyl-3-thiophenethiol a valuable building block in complex organic synthesis. ontosight.ai The synthesis of this compound can be achieved through methods such as the reaction of 2,5-dimethylthiophene (B1293386) with a thiolating agent. ontosight.ai

Thiophene derivatives are widely used as precursors in the synthesis of a variety of heterocyclic compounds and functional materials. mdpi.comchemrxiv.org For instance, palladium-catalyzed cross-coupling reactions, such as the diheteroarylation of 2,5-dibromothiophene (B18171) derivatives, provide a powerful method for constructing complex molecular architectures containing multiple heterocycles. nih.govresearchgate.net These reactions allow for the introduction of various heteroaryl units onto the thiophene core, leading to the synthesis of molecules with diverse electronic and biological properties. nih.govresearchgate.net

The thiol group of 2,5-dimethyl-3-thiophenethiol can participate in a range of chemical transformations, allowing for its incorporation into more complex structures. This makes it a strategic precursor for the synthesis of biologically active molecules and functional organic materials. ontosight.aichemrxiv.org

Exploration in Catalysis and Ligand Development

The sulfur atom in 2,5-dimethyl-3-thiophenethiol makes it a potential ligand for transition metal catalysts. The development of novel ligands is crucial for advancing the field of catalysis, enabling more efficient and selective chemical transformations.

Recent research has focused on the synthesis of palladium(II) complexes with thiophene-functionalized N-heterocyclic carbene (NHC) ligands. nih.govbeilstein-journals.org These complexes have shown catalytic activity in C-C coupling reactions. nih.gov The thiophene moiety can influence the electronic and steric properties of the catalyst, thereby affecting its reactivity and selectivity. For example, tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes have been synthesized and their catalytic capabilities have been demonstrated in representative C-C coupling reactions. nih.gov

While direct studies on palladium complexes of 2,5-dimethyl-3-thiophenethiol are not extensively reported, the known coordination chemistry of thiophenes and thiols with transition metals suggests its potential in this area. nih.govresearchgate.net The ability to tune the ligand environment around a metal center is a key strategy in catalyst design, and 2,5-dimethyl-3-thiophenethiol offers a unique combination of a thiophene ring and a thiol group for this purpose.

Emerging Research Directions and Future Perspectives for 3 Thiophenethiol, 2,5 Dimethyl

Development of Sustainable Synthetic Methodologies

The traditional synthesis of thiophenethiols often involves multi-step procedures with hazardous reagents and solvents. A key area of emerging research is the development of sustainable and green synthetic routes to 3-Thiophenethiol, 2,5-dimethyl-.

Current research in the broader field of thiophene (B33073) synthesis points towards several promising green strategies. One such approach involves the use of bio-based starting materials. For instance, levulinic acid, a platform chemical derived from cellulose, has been successfully used to produce 5-methylthiophene-2-thiol. nih.govresearchgate.net Future research could explore the adaptation of such bio-based routes for the synthesis of 2,5-dimethyl-3-thiophenethiol, potentially starting from biomass-derived precursors that can be converted to 2,5-dimethylthiophene (B1293386). wikipedia.orgnist.gov

Another avenue for sustainable synthesis lies in the use of environmentally benign catalysts and solvents. The synthesis of 2-aminothiophenes has been demonstrated using elemental sulfur in conjunction with reusable catalysts, which minimizes waste and avoids toxic reagents. ontosight.ai The application of green solvents like water or ionic liquids is also a significant trend in the synthesis of sulfur-containing heterocycles. mdpi.com Future investigations could focus on developing a catalytic system for the direct and selective thiolation of 2,5-dimethylthiophene at the 3-position using a sustainable sulfur source and a green solvent system.

Electrochemical methods also present a green alternative for the synthesis of organic compounds, as they often avoid the need for chemical oxidizing or reducing agents. gre.ac.uk The electrochemical synthesis of poly(3-thiophene acetic acid) nanowires has been reported, suggesting that electrochemical approaches could be developed for the synthesis of specific thiophene derivatives like 3-Thiophenethiol, 2,5-dimethyl-. rsc.org

| Synthetic Approach | Potential Precursors/Reagents | Key Advantages | Relevant Research Areas |

| Bio-based Synthesis | 2,5-Hexanedione (from biomass) | Renewable feedstock, potential for reduced carbon footprint. | Catalytic conversion of biomass, Green chemistry. nih.govresearchgate.netuco.esresearchgate.net |

| Catalytic Thiolation | 2,5-Dimethylthiophene, Elemental Sulfur | Atom economy, reduced waste, potential for catalyst recycling. | Heterogeneous catalysis, Green solvent systems. ontosight.aimdpi.com |

| Electrochemical Synthesis | 2,5-Dimethylthiophene | Avoids chemical oxidants/reductants, potential for high selectivity. | Organic electrosynthesis, Green chemistry. gre.ac.ukrsc.orgmdpi.com |

Investigation of Unexplored Reactivity and Derivatization

The presence of both a thiophene ring and a thiol group in 3-Thiophenethiol, 2,5-dimethyl- offers a rich landscape for exploring novel reactivity and creating a diverse range of derivatives with unique properties.

The thiol group is a versatile handle for a variety of chemical transformations. Its derivatization can lead to the formation of thioethers, disulfides, thioesters, and other sulfur-containing functionalities. The Michael addition reaction of thiols with maleimides is a well-established method for bioconjugation, and similar strategies could be employed with 3-Thiophenethiol, 2,5-dimethyl- to attach it to biomolecules or polymers. mdpi.com The development of novel derivatization reagents specifically for the in-situ detection and imaging of thiols in biological systems is an active area of research. researchgate.netnih.gov

The thiophene ring itself can undergo various reactions, including electrophilic substitution and cross-coupling reactions. Suzuki cross-coupling reactions, for instance, are widely used to form carbon-carbon bonds and have been applied to synthesize various thiophene derivatives. d-nb.infosemanticscholar.orgnih.gov Investigating the Suzuki coupling of 3-Thiophenethiol, 2,5-dimethyl- (or a protected version of the thiol) with different aryl or heteroaryl boronic acids could lead to a library of novel compounds with tunable electronic and photophysical properties.

Furthermore, the coordination chemistry of 3-Thiophenethiol, 2,5-dimethyl- is an area ripe for exploration. The sulfur atom of the thiol group can act as a ligand to coordinate with various metal centers, potentially leading to the formation of novel metal-organic frameworks (MOFs) or catalytic complexes. The synthesis of palladium(II) complexes with N,S-heterocyclic carbene ligands derived from thiazoles highlights the potential for creating interesting coordination compounds with thiophene-based ligands. nih.gov

| Reaction Type | Potential Reactants/Products | Potential Applications of Derivatives | Relevant Research Areas |

| Thiol Derivatization | Alkyl halides, Michael acceptors | Functional materials, bioconjugates, drug delivery systems. | Organic synthesis, Medicinal chemistry. ontosight.aimdpi.com |

| Cross-Coupling Reactions | Aryl boronic acids, organohalides | Organic electronics, fluorescent probes, pharmaceuticals. | Organometallic chemistry, Materials science. d-nb.infosemanticscholar.orgnih.govrsc.org |

| Coordination Chemistry | Metal salts | Catalysts, sensors, metal-organic frameworks. | Inorganic chemistry, Supramolecular chemistry. nih.gov |

Advanced Characterization Techniques for In Situ Studies

To fully understand the reaction mechanisms and the properties of materials derived from 3-Thiophenethiol, 2,5-dimethyl-, the application of advanced in-situ characterization techniques is crucial.

Spectroelectrochemistry, which combines spectroscopy with electrochemistry, is a powerful tool for studying the changes in the electronic structure of molecules during redox processes. This technique would be particularly valuable for characterizing the electropolymerization of 3-Thiophenethiol, 2,5-dimethyl- and for studying the properties of the resulting conductive polymer films. mdpi.com

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with reaction monitoring, can provide real-time information about the chemical transformations occurring during synthesis or derivatization reactions. This would allow for a deeper understanding of reaction kinetics and mechanisms. The use of online FTIR and mass spectrometry for analyzing the catalytic conversion of furan (B31954) derivatives demonstrates the power of these techniques. chalmers.se

For the characterization of materials, techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Atomic Force Microscopy (AFM) are essential for probing the morphology and molecular packing of thin films, which are critical for their performance in electronic devices.

| Technique | Information Obtained | Application Area | Relevant Research Examples |

| Spectroelectrochemistry | Changes in electronic structure during redox | Organic electronics, electrochromic devices. | Characterization of conductive polymers. mdpi.com |

| In-situ FTIR/Raman Spectroscopy | Real-time reaction monitoring, intermediate identification | Reaction optimization, mechanistic studies. | Catalytic process monitoring. chalmers.se |

| GIWAXS/AFM | Thin film morphology, molecular packing | Organic solar cells, field-effect transistors. | Characterization of organic semiconductor films. |

Interdisciplinary Contributions to Applied Chemical Fields

The unique combination of a thiophene ring and a thiol group in 3-Thiophenethiol, 2,5-dimethyl- positions it as a versatile building block with the potential to contribute to various applied chemical fields.

In materials science , thiophene-based materials are at the forefront of research in organic electronics. ontosight.ainih.gov The thiol group of 3-Thiophenethiol, 2,5-dimethyl- can be used to anchor the molecule to metal surfaces, such as gold nanoparticles, or to serve as a cross-linking site for the formation of polymer networks. This could lead to the development of novel materials for organic solar cells (OSCs), organic field-effect transistors (OFETs), and sensors. mdpi.comresearchgate.netmdpi.comresearchgate.net

In medicinal chemistry , the thiophene scaffold is a well-known pharmacophore present in numerous approved drugs. nih.gov The introduction of a thiol group provides a site for bioconjugation or for interaction with biological targets. Derivatives of 3-Thiophenethiol, 2,5-dimethyl- could be explored for their potential as anticancer, anti-inflammatory, or antimicrobial agents. ontosight.ai

In the field of catalysis , the thiol group can act as a ligand to stabilize metal nanoparticles or to form catalytically active metal complexes. These could find applications in a range of catalytic transformations, including cross-coupling reactions and reduction/oxidation processes. The development of palladium complexes with sulfur-containing ligands for C-C coupling reactions showcases this potential. nih.gov

| Field | Potential Application | Key Features of the Compound | Relevant Research Areas |

| Materials Science | Organic solar cells, OFETs, sensors | Thiophene ring for conductivity, thiol for anchoring/cross-linking. | Organic electronics, Polymer chemistry. ontosight.aimdpi.comresearchgate.netmdpi.comresearchgate.net |

| Medicinal Chemistry | Drug discovery (e.g., anticancer, antimicrobial) | Thiophene as a pharmacophore, thiol for bioconjugation. | Pharmaceutical sciences, Biochemistry. ontosight.ainih.gov |

| Catalysis | Ligand for metal catalysts, stabilizer for nanoparticles | Thiol group for metal coordination. | Homogeneous and heterogeneous catalysis. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Thiophenethiol, 2,5-dimethyl-, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of thiophene derivatives often involves cross-coupling reactions. For example, Stille coupling (using tributylstannane reagents and palladium catalysts) is effective for introducing substituents to the thiophene core . Reaction optimization may include:

- Temperature control: Room temperature to 80°C, depending on reagent stability.

- Catalyst loading: Tetrakis(triphenylphosphine)palladium (0.5–5 mol%) is typical.

- Solvent selection: THF or DMF for polar intermediates.

- Monitoring via TLC or GC-MS to track progress.

Q. What purification techniques are recommended for isolating 3-Thiophenethiol, 2,5-dimethyl- from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Use ethyl acetate/water phases to remove polar byproducts.

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) for separation.

- Recrystallization : Ethanol or methanol as solvents for high-purity crystals.

- Distillation : For volatile impurities, vacuum distillation at <1 mmHg.

Q. How is the structural integrity of 3-Thiophenethiol, 2,5-dimethyl- confirmed post-synthesis?

- Methodological Answer :

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with PubChem data (e.g., δ ~2.3 ppm for methyl groups; δ ~6.5–7.2 ppm for thiophene protons) .

- Mass spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z ≈ 158 for C₆H₁₀S₂).

- FT-IR : Confirm S-H stretch (~2550 cm⁻¹) and C-S vibrations (~690 cm⁻¹).

Q. What are the stability considerations for storing 3-Thiophenethiol, 2,5-dimethyl-?

- Methodological Answer :

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation.

- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Moisture control : Use molecular sieves in desiccators.

Advanced Research Questions

Q. How can 3-Thiophenethiol, 2,5-dimethyl- be integrated into organic electronic materials (e.g., conductive polymers)?

- Methodological Answer :

- Polymerization : Electropolymerize with EDOT (3,4-ethylenedioxythiophene) to form copolymers for OLEDs or sensors.

- Doping : Use FeCl₃ or I₂ vapor to enhance conductivity.

- Characterization : UV-Vis for bandgap analysis; cyclic voltammetry for redox properties.

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR shifts) between synthesized batches?

- Methodological Answer :

- Isotopic labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference.

- 2D NMR : HSQC or COSY to assign overlapping proton signals.

- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 09).

Q. How are mechanistic studies designed to elucidate reaction pathways involving 3-Thiophenethiol, 2,5-dimethyl-?

- Methodological Answer :

- Kinetic isotope effects : Replace H with D to study rate-determining steps.

- Trapping intermediates : Use TEMPO or other radical scavengers in radical-mediated reactions.

- In situ monitoring : ReactIR or Raman spectroscopy to detect transient species.

Q. What in vitro/in vivo models assess the compound’s neurotoxic potential?

- Methodological Answer :

- In vitro : MTT assays on SH-SY5Y neuronal cells; ROS measurement via DCFH-DA.

- In vivo : CD-1 mice models (oral dosing; histopathology of brain tissues) .

- Genotoxicity : Comet assay or γ-H2AX staining for DNA damage.

- Key Finding : 3,5-Dimethylaniline analogs showed ROS-mediated genotoxicity in mammalian cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.